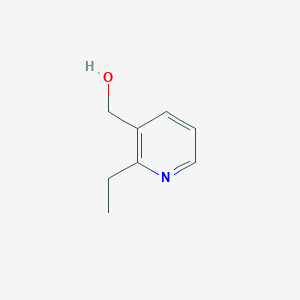

(2-Ethylpyridin-3-yl)methanol

描述

Contextual Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Medicinal Chemistry Scaffolds

Pyridine derivatives are of paramount importance in both organic synthesis and medicinal chemistry. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can be quaternized, which significantly influences the physicochemical properties of the molecule, such as solubility and bioavailability. researchgate.netnih.gov This has made pyridine scaffolds highly sought after in the pharmaceutical industry for the design of new drugs. researchgate.net A vast number of FDA-approved drugs contain a pyridine or dihydropyridine (B1217469) core, highlighting their therapeutic relevance across a spectrum of diseases including cancer, tuberculosis, HIV/AIDS, and cardiovascular conditions. nih.govspringernature.comunl.edu

The versatility of pyridine and its derivatives extends to their role as reactants and starting materials for a multitude of chemical modifications. nih.gov They are integral building blocks in the synthesis of complex natural products, agrochemicals, and dyes. researchgate.netnih.gov The wide-ranging biological activities reported for pyridine-containing compounds—such as antibacterial, antifungal, antiviral, and anticancer properties—continue to fuel research into novel derivatives. dntb.gov.uagoogle.comgoogle.com

Overview of (2-Ethylpyridin-3-yl)methanol as a Key Pyridine-Substituted Methanol (B129727) Framework

This compound, a member of the pyridine-substituted methanol family, represents a key structural motif. This compound features a pyridine ring substituted at the 2-position with an ethyl group and at the 3-position with a hydroxymethyl group. This specific arrangement of substituents provides a unique combination of steric and electronic properties, making it a valuable intermediate in organic synthesis. The hydroxyl group offers a reactive handle for further functionalization, such as esterification or etherification, while the ethyl group can influence the molecule's lipophilicity and binding interactions with biological targets.

While detailed spectroscopic and physicochemical data for this compound are not extensively documented in publicly available literature, its structural components are well-characterized in related molecules. The synthesis of such pyridinyl methanols can often be achieved through the reduction of the corresponding carboxylic acid or aldehyde. For instance, the reduction of nicotinic acid derivatives (pyridine-3-carboxylic acids) is a common route to produce pyridin-3-yl methanols.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 139332-06-6 | Internal Database |

| Molecular Formula | C8H11NO | Calculated |

| Molecular Weight | 137.18 g/mol | Calculated |

| Physical Form | Liquid | Inferred from related compounds |

Note: Due to limited publicly available data, some properties are inferred or calculated.

Scope and Objectives of Research on this compound

The primary research interest in this compound lies in its utility as a building block for the synthesis of more complex and potentially bioactive molecules. The objectives of research involving this compound can be broadly categorized as:

Exploration of Novel Synthetic Methodologies: Developing efficient and stereoselective methods for the synthesis of this compound and its derivatives is a key area of investigation. This includes the exploration of various reducing agents and catalytic systems.

Application in Medicinal Chemistry: A significant focus is on the incorporation of the this compound moiety into larger molecules to explore their potential as therapeutic agents. For example, pyridinyl methanol derivatives have been investigated as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and skin disorders.

Use as a Synthetic Intermediate: Researchers utilize this compound as a starting material to construct more elaborate molecular architectures. Its bifunctional nature (the pyridine ring and the hydroxyl group) allows for a stepwise and controlled elaboration of the molecular structure.

Structure

3D Structure

属性

IUPAC Name |

(2-ethylpyridin-3-yl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-2-8-7(6-10)4-3-5-9-8/h3-5,10H,2,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTEHAOWFPTWQFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC=N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15440-72-9 | |

| Record name | (2-ethylpyridin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Ethylpyridin 3 Yl Methanol and Its Precursors

Retrosynthetic Analysis of (2-Ethylpyridin-3-yl)methanol: Strategic Approaches

Retrosynthetic analysis provides a logical framework for deconstructing a target molecule into simpler, commercially available starting materials. youtube.com For this compound, several strategic disconnections can be envisioned, each leading to a different synthetic plan.

A primary disconnection strategy involves the functional group interconversion (FGI) of the hydroxymethyl group to a more stable precursor, such as an ester or a carboxylic acid. This leads to the key intermediate, 2-ethylnicotinic acid or its ester, which can be reduced in the final step.

A second approach focuses on the carbon-carbon bond formations.

Disconnection of the C3-CH₂OH bond: This retrosynthetic step points to a 2-ethyl-3-halopyridine or a similar derivative that can be functionalized via organometallic reagents or formylation followed by reduction.

Disconnection of the C2-C₂H₅ bond: This suggests a cross-coupling reaction between a 2-halopyridine derivative bearing the 3-hydroxymethyl group (or a protected form) and an ethylating agent.

Simultaneous disconnection of both side chains: This approach leads back to a 2,3-dihalopyridine, which would require sequential and regioselective introduction of the ethyl and hydroxymethyl (or its synthetic equivalent) groups.

A more fundamental retrosynthesis involves the construction of the pyridine (B92270) ring itself from acyclic precursors, a strategy often employed when appropriately substituted pyridines are not readily accessible.

Established Synthetic Routes to this compound

Established synthetic routes to this compound and its analogues can be broadly categorized into multi-step sequences from simple precursors and direct functionalization reactions.

Multi-step syntheses offer a reliable, albeit sometimes lengthy, approach to complex molecules like this compound. A plausible route begins with a readily available substituted pyridine, such as 2-chloronicotinic acid .

One potential sequence is as follows:

Esterification: 2-chloronicotinic acid is converted to its corresponding ester, for example, ethyl 2-chloronicotinate , to protect the carboxylic acid and facilitate subsequent reactions.

Cross-Coupling: The chloro group at the 2-position is replaced with an ethyl group using a cross-coupling reaction, such as a Kumada coupling with ethylmagnesium bromide chemicalbook.com or a Suzuki coupling with an ethylboronic acid derivative, to yield ethyl 2-ethylnicotinate .

Reduction: The ester group of ethyl 2-ethylnicotinate is then reduced to the primary alcohol, this compound. This can be achieved using various reducing agents, with catalytic hydrogenation being a prominent method. youtube.com

Direct functionalization methods aim to introduce substituents onto the pyridine ring in a more atom-economical fashion. While challenging due to the inherent reactivity of the pyridine ring, C-H activation strategies are an area of active research. For a precursor like 2-ethylpyridine (B127773) sigmaaldrich.comthegoodscentscompany.com, direct C-H functionalization at the 3-position would be an ideal route. However, achieving such regioselectivity is non-trivial and often requires directing groups. znaturforsch.com

Transformation reactions of existing functional groups are also a viable strategy. For instance, a precursor like (2-ethylpyridin-3-yl)carbaldehyde could be synthesized and subsequently reduced to the target alcohol.

Achieving the desired 2,3-substitution pattern on the pyridine ring is a significant challenge that necessitates precise regioselective control. The electronic nature of the pyridine ring generally directs nucleophilic attack to the 2, 4, and 6 positions, and electrophilic attack to the 3 and 5 positions.

Directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. znaturforsch.com A directing group at the 3-position can direct lithiation to the 2-position. Conversely, a directing group at the 2-position can direct metalation to the 3-position. The use of lithium amides like lithium diisopropylamide (LDA) or mixed metal bases (e.g., TMP-zincates or -magnesiates) at low temperatures allows for regioselective deprotonation, and the resulting organometallic intermediate can be quenched with an electrophile to install the desired functional group. znaturforsch.com For example, starting with a 3-substituted pyridine, one could introduce an ethyl group at the 2-position with high selectivity.

Halogen/metal exchange reactions provide another avenue for regioselective functionalization. A bromopyridine, for instance, can be converted into a lithiated pyridine by treatment with an alkyllithium reagent, which can then be functionalized. znaturforsch.com Careful control of reaction conditions is crucial to ensure the exchange occurs at the desired position.

Emerging and Sustainable Synthetic Approaches

Modern synthetic chemistry emphasizes the development of sustainable and efficient methods, with a focus on catalysis.

Catalytic hydrogenation of carboxylic esters to primary alcohols is an environmentally benign and industrially relevant transformation. youtube.comresearchgate.net The synthesis of this compound can be effectively achieved through the catalytic hydrogenation of a precursor like ethyl 2-ethylnicotinate . A variety of homogeneous and heterogeneous catalysts have been developed for this purpose.

Ruthenium-based catalysts, in particular, have shown high efficacy for the hydrogenation of esters under relatively mild conditions. youtube.com Manganese, iron, and copper-based catalysts are also emerging as more sustainable and cost-effective alternatives. youtube.comresearchgate.net The choice of catalyst, solvent, temperature, and hydrogen pressure can be optimized to achieve high yields and selectivities. google.com

The table below summarizes various catalytic systems that have been reported for the hydrogenation of esters to alcohols, which are applicable to the synthesis of this compound from its corresponding ester precursor.

Interactive Data Table: Catalytic Systems for Ester Hydrogenation

| Catalyst System | Substrate Example | Conditions | Yield | Reference |

| Ru-Triphos Complex | Aromatic/Aliphatic Esters | H₂, Toluene, 100°C, 50 bar | >95% | youtube.com |

| Mn-PNP Pincer Complex | Ethyl Benzoate (B1203000) | H₂, THF, 120°C, 50 bar | 99% | youtube.com |

| Copper Carbene Complex | Ethyl Benzoate | H₂, Crown Ether, NaOtBu, 100°C | High | youtube.com |

| Re/TiO₂ | Various Carboxylic Esters | H₂, Dioxane, 160°C, 30 bar | 67-92% | researchgate.net |

| Cobalt-Zinc-Copper | Carboxylic Acid Esters | H₂, 150-450°C, 500-10000 psi | High | google.com |

These catalytic methods represent a significant advancement over stoichiometric reducing agents, offering higher efficiency, reduced waste, and milder reaction conditions, making them highly suitable for the synthesis of this compound.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact by minimizing waste, using less hazardous substances, and improving energy efficiency. yeswechem.orgscienceinschool.org These principles guide the development of more sustainable synthetic routes compared to traditional methods.

Key aspects of a green approach to synthesizing this compound include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For instance, catalytic hydrogenation of ethyl 2-ethylnicotinate to yield this compound and ethanol (B145695) demonstrates a high atom economy, as all reactant atoms are incorporated into the products. acs.org

Use of Renewable Feedstocks: Traditional syntheses of pyridine derivatives often rely on petroleum-derived starting materials. researchgate.net A greener alternative involves using renewable resources like glycerol, a byproduct of biodiesel production, which can be converted to acrolein and subsequently used to build the pyridine ring. researchgate.net The use of biomass and agricultural products is a core tenet of sustainable chemistry. yeswechem.orgresearchgate.net

Safer Solvents and Reagents: The ideal synthesis avoids or minimizes the use of hazardous solvents like chlorinated hydrocarbons. researchgate.net Alternative, benign solvents such as water, ethanol, or supercritical fluids like CO2 are preferred. researchgate.net For the reduction of the precursor ester or aldehyde, catalytic transfer hydrogenation using formic acid or isopropanol (B130326) as a hydrogen source can replace metal hydrides that require anhydrous, and often hazardous, ethereal solvents.

Catalysis: The use of catalysts is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused, reducing waste. yeswechem.org For the synthesis of pyridine scaffolds, the use of heterogeneous catalysts, green catalysts, and biocatalysts (enzymes) under mild conditions is a significant advancement. nih.govresearchgate.net Biocatalytic reduction of a ketone precursor, for example, can offer high enantioselectivity under environmentally benign conditions, often in aqueous media. mun.ca

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Pyridine Derivatives

| Feature | Traditional Approach | Green Chemistry Approach |

| Starting Materials | Petroleum-based (e.g., aldehydes, ketones) | Renewable feedstocks (e.g., glycerol, biomass) researchgate.netresearchgate.net |

| Reagents | Stoichiometric, often hazardous (e.g., strong acids, metal hydrides) | Catalytic (heterogeneous, biocatalytic), recyclable yeswechem.orgnih.gov |

| Solvents | Volatile organic compounds (VOCs), chlorinated solvents | Water, ethanol, supercritical fluids, or solvent-free conditions researchgate.netresearchgate.net |

| Energy Consumption | High temperatures and pressures often required | Reactions at ambient temperature and pressure yeswechem.org |

| Waste Generation | Significant byproduct formation, low atom economy scienceinschool.org | High atom economy, minimal waste acs.org |

Flow Chemistry and Automated Synthesis Applications

Flow chemistry, or continuous flow processing, has emerged as a powerful technology for the synthesis of heterocyclic compounds, including pyridine derivatives. numberanalytics.commdpi.com This methodology offers significant advantages over traditional batch processing, particularly in terms of safety, efficiency, and scalability. numberanalytics.comresearchgate.net

In a potential flow synthesis of this compound, a solution of a precursor, such as ethyl 2-ethylnicotinate, could be continuously pumped through a heated reactor column packed with a solid-supported catalyst. For example, a heterogeneous hydrogenation catalyst could be used for the reduction. The benefits of this approach include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly exothermic reactions or hazardous reagents. numberanalytics.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, leading to faster reactions and higher yields. numberanalytics.com

Scalability: Scaling up production in a flow system is achieved by running the reactor for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors. researchgate.net

Automation: Flow systems can be fully automated, allowing for precise control over reaction parameters like temperature, pressure, and residence time. nih.gov Automated workstations can perform the reaction, in-line purification, and analysis, significantly accelerating the discovery and optimization process. nih.govuc.pt

Table 2: Advantages of Flow Chemistry in the Synthesis of this compound

| Advantage | Description |

| Increased Safety | Small reaction volumes reduce the risk of thermal runaways and exposure to hazardous materials. numberanalytics.com |

| Rapid Optimization | Automated systems allow for quick screening of various catalysts, temperatures, and residence times. |

| Higher Purity | Precise control over stoichiometry and temperature often leads to fewer byproducts and cleaner reaction profiles. |

| Efficient Scale-Up | Production can be increased by extending run time without re-optimizing the reaction conditions. researchgate.net |

| Integration | Enables the combination of multiple synthetic and workup steps into a single, continuous process. uc.ptresearchgate.net |

Mechanistic Investigations of Key Synthetic Steps Involving this compound

A common and crucial step in the synthesis of this compound is the reduction of a carbonyl group, typically from the corresponding ester, ethyl 2-ethylnicotinate, or aldehyde, 2-ethylnicotinaldehyde. Understanding the mechanism of this reduction is vital for optimizing reaction conditions and maximizing yield.

The reduction using a complex metal hydride, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), proceeds via nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon.

Mechanism of Ester Reduction to a Primary Alcohol:

First Hydride Attack: A hydride ion from the reducing agent (e.g., LiAlH₄) attacks the carbonyl carbon of the ester (ethyl 2-ethylnicotinate). This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.

Elimination of Alkoxide: The tetrahedral intermediate is unstable and collapses. The ethoxide group (⁻OEt) is eliminated as a leaving group, reforming the carbonyl group to create an intermediate aldehyde (2-ethylnicotinaldehyde).

Second Hydride Attack: The newly formed aldehyde is more reactive than the starting ester. It immediately undergoes a second nucleophilic attack by another hydride ion from the reducing agent. This again forms a tetrahedral intermediate, this time an alkoxide.

Protonation: The reaction is completed by an acidic workup (e.g., addition of water or dilute acid). The alkoxide oxygen is protonated to yield the final primary alcohol, this compound.

In catalytic hydrogenation, the mechanism involves the adsorption of both the substrate and hydrogen onto the catalyst surface (e.g., a copper/zinc oxide catalyst), followed by the stepwise addition of hydrogen atoms to the carbonyl group. mdpi.com

Protecting Group Strategies for the Hydroxyl Functionality of this compound

In multi-step syntheses, it is often necessary to temporarily mask the reactive hydroxyl group of this compound to prevent it from interfering with subsequent reactions at other sites of the molecule. wikipedia.org This is achieved by introducing a protecting group, which can be selectively removed later in the synthetic sequence—a process known as deprotection. organic-chemistry.org

The choice of protecting group depends on the stability required for the planned reaction conditions. organic-chemistry.org For instance, if a subsequent step involves a strong base (like an organolithium reagent), the acidic proton of the hydroxyl group must be protected.

Common protecting groups for alcohols include:

Silyl (B83357) Ethers: These are among the most common alcohol protecting groups due to their ease of installation, stability under many conditions (e.g., oxidation, organometallic reagents), and straightforward removal. masterorganicchemistry.com A typical example is the tert-butyldimethylsilyl (TBDMS) ether, formed by reacting the alcohol with TBDMS-Cl and a base like imidazole. It is cleaved using a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF).

Acetals: Groups like methoxymethyl (MOM) ether are stable to bases and nucleophiles but are readily cleaved under acidic conditions. youtube.com

Esters: Acetate or benzoate esters can protect the hydroxyl group. They are stable to acidic conditions but can be removed by basic hydrolysis (saponification). wikipedia.org

An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, which is crucial in complex syntheses. wikipedia.org For example, a TBDMS ether (removed by fluoride) and a benzyl (B1604629) ether (removed by hydrogenolysis) can be deprotected independently. youtube.com

Table 3: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group | Structure | Protection Reagent | Deprotection Conditions | Stability |

| tert-Butyldimethylsilyl (TBDMS) Ether | R-O-Si(CH₃)₂C(CH₃)₃ | TBDMS-Cl, Imidazole | F⁻ (e.g., TBAF), H⁺ | Stable to base, mild acid, oxidation, organometallics. masterorganicchemistry.com |

| Methoxymethyl (MOM) Ether | R-O-CH₂OCH₃ | MOM-Cl, Base (e.g., DIPEA) | Acid (e.g., HCl, PPTS) masterorganicchemistry.com | Stable to base, nucleophiles, reducing/oxidizing agents. |

| Tetrahydropyranyl (THP) Ether | R-O-THP | Dihydropyran (DHP), Acid catalyst (e.g., PPTS) masterorganicchemistry.com | Aqueous Acid (e.g., H₃O⁺) | Stable to base, organometallics, reduction, oxidation. |

| Acetate (Ac) Ester | R-O-C(O)CH₃ | Acetic Anhydride, Pyridine nih.gov | Base (e.g., NaOH, K₂CO₃/MeOH), Acid (H⁺) | Stable to mild acid, catalytic hydrogenation. |

| Benzyl (Bn) Ether | R-O-CH₂Ph | Benzyl Bromide (BnBr), Base (e.g., NaH) | Catalytic Hydrogenolysis (H₂, Pd/C), Strong Acid youtube.com | Stable to strong base, acid, oxidation, reduction (non-catalytic). |

Sophisticated Spectroscopic and Structural Elucidation of 2 Ethylpyridin 3 Yl Methanol

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Analysis

High-resolution NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For (2-Ethylpyridin-3-yl)methanol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would provide a complete picture of its atomic connectivity and spatial arrangement.

Based on the known chemical shifts of 3-pyridinemethanol (B1662793) chemicalbook.com, 2-methylpyridine (B31789) researchgate.net, and standard substituent effects, a predicted NMR spectrum for this compound in a common solvent like CDCl₃ can be constructed. The ethyl group at the C2 position is expected to exert a notable electronic and steric influence on the adjacent protons and carbons, as would the hydroxymethyl group at C3.

Predicted ¹H and ¹³C NMR Data

| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H4 | ~7.35 (dd) | - |

| H5 | ~7.20 (dd) | - |

| H6 | ~8.45 (dd) | - |

| -CH₂OH | ~4.70 (s) | ~62.0 |

| -OH | Variable | - |

| Ethyl -CH₂- | ~2.80 (q) | ~25.0 |

| Ethyl -CH₃ | ~1.30 (t) | ~14.0 |

| C2 | - | ~159.0 |

| C3 | - | ~135.0 |

| C4 | - | ~136.0 |

| C5 | - | ~122.0 |

| C6 | - | ~148.0 |

Note: These are estimated values. Actual experimental values may vary.

To unambiguously assign the predicted proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments is essential. columbia.edunih.gov

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the molecule. Key expected correlations would include those between the adjacent aromatic protons (H4, H5, H6) and the coupling between the methylene (B1212753) and methyl protons of the ethyl group.

HSQC/HMQC (Heteronuclear Single Quantum Coherence/Multiple Quantum Coherence): These experiments correlate directly bonded protons and carbons. columbia.eduhmdb.canih.gov This would definitively link each proton signal to its corresponding carbon atom, for instance, confirming the assignment of the -CH₂OH proton signal to the ~62.0 ppm carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds, providing the final piece of the connectivity puzzle. columbia.edu For this compound, key HMBC correlations would be expected from the ethyl protons to C2 and C3 of the pyridine (B92270) ring, and from the methylene protons of the hydroxymethyl group to C2, C3, and C4, thereby confirming the substitution pattern.

The structure of this compound features two key single bonds whose rotation could be hindered: the bond between the pyridine ring and the ethyl group (C2-C(ethyl)) and the bond between the ring and the hydroxymethyl group (C3-C(methanol)). Steric hindrance between the ortho-substituents could potentially lead to a significant energy barrier for rotation, a phenomenon known as atropisomerism in more sterically demanding systems. mdpi.com

A dynamic NMR (DNMR) study, involving recording NMR spectra at various temperatures, could provide insight into these conformational dynamics. If the rotational barrier is sufficiently high (typically >5 kcal/mol), cooling the sample might slow the rotation enough to be observed on the NMR timescale. nih.govmsu.edunih.gov This could manifest as broadening or splitting of the signals for the ethyl and/or hydroxymethyl protons. While significant rotational barriers are more common in heavily substituted systems, a DNMR study would be the definitive method to investigate the conformational flexibility of this compound. nih.govnih.govresearchgate.net

Hyperpolarized NMR techniques, such as Signal Amplification by Reversible Exchange (SABRE), offer a way to dramatically increase NMR signal intensity, often by several orders of magnitude. nih.gov This is particularly useful for studying insensitive nuclei like ¹⁵N (with a natural abundance of only 0.37%) or for detecting low concentrations of metabolites. chemrxiv.orguj.edu.pl

The pyridine moiety in this compound makes it an excellent candidate for SABRE. uj.edu.plresearchgate.net In a typical SABRE experiment, polarization from parahydrogen is transferred to the target molecule via a temporary binding interaction with an iridium catalyst. nih.govchemrxiv.org Applying SABRE to this compound would enable the acquisition of a strong ¹⁵N NMR signal, providing valuable information about the electronic environment of the nitrogen atom. Furthermore, hyperpolarized this compound could be used as a probe in biological systems to monitor metabolic pathways or receptor binding in real-time with enhanced sensitivity. nih.gov

Advanced Mass Spectrometry for Fragmentation Pathway Analysis and Isotopic Labeling Studies

Mass spectrometry (MS) provides crucial information about a molecule's mass and its fragmentation behavior upon ionization, which helps to confirm its identity and structure.

High-resolution mass spectrometry is used to determine the exact mass of a molecule with high precision, typically to four or more decimal places. rsc.org This allows for the unambiguous determination of its elemental formula. For this compound (C₈H₁₁NO), the expected exact mass for the protonated molecular ion [M+H]⁺ can be calculated.

Calculated HRMS Data

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₈H₁₂NO]⁺ | 138.0913 |

An experimental HRMS measurement matching this value would provide strong evidence for the compound's elemental composition.

Tandem mass spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment ion) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides detailed structural information. nih.govnih.gov The fragmentation of this compound under electron impact (EI) or collision-induced dissociation (CID) would likely proceed through several predictable pathways based on the functional groups present. libretexts.orglibretexts.orgdocbrown.info

Key expected fragmentation pathways include:

Loss of an ethyl radical: Cleavage of the bond between the pyridine ring and the ethyl group, leading to a fragment ion.

Benzylic cleavage: Loss of a hydrogen atom from the hydroxymethyl group to form a stable oxonium ion.

Loss of the hydroxymethyl radical: Cleavage of the C-C bond between the ring and the methanol (B129727) group.

Loss of ethene (McLafferty-type rearrangement): If applicable, though less common for this specific structure.

Ring cleavage: Fragmentation of the pyridine ring itself.

Predicted Major Fragment Ions in MS/MS

| Proposed Fragment Ion Structure | Loss | Predicted m/z |

| [M - H]⁺ | H• | 136.08 |

| [M - CH₃]⁺ | CH₃• | 122.08 |

| [M - C₂H₅]⁺ | C₂H₅• | 108.05 |

| [M - OH]⁺ | OH• | 120.08 |

| [M - CH₂OH]⁺ | CH₂OH• | 106.07 |

| [C₅H₄N-CHOH]⁺ | C₂H₅•, H• | 107.05 |

| [C₅H₄N]⁺ (Pyridyl cation) | C₃H₇O• | 78.03 |

Analysis of these fragmentation patterns in an MS/MS experiment would serve as a powerful tool to confirm the structure deduced from NMR data. youtube.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Intermolecular Interaction Analysis

Vibrational spectroscopy, encompassing both FT-IR and Raman techniques, serves as a powerful tool for identifying functional groups and probing the intra- and intermolecular interactions within a molecule. For this compound, the spectra would be characterized by vibrations of the pyridine ring, the ethyl substituent, and the hydroxymethyl group.

Expected FT-IR and Raman Vibrational Modes:

Based on studies of other pyridin-3-yl methanol derivatives and general spectroscopic principles, the following vibrational assignments can be anticipated for this compound. researchgate.net The hydroxyl (-OH) group's stretching vibration is a key indicator of hydrogen bonding. In a condensed phase, this would likely appear as a broad band in the FT-IR spectrum, typically in the range of 3200-3600 cm⁻¹. The C-O stretching of the primary alcohol would be expected around 1050 cm⁻¹. nih.gov

The pyridine ring itself will exhibit a series of characteristic vibrations. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. Ring stretching vibrations, often appearing as a set of bands, are anticipated in the 1400-1600 cm⁻¹ region. The ethyl group would contribute C-H stretching vibrations (symmetric and asymmetric) in the 2850-2970 cm⁻¹ range and various bending vibrations at lower wavenumbers. ias.ac.in

In Raman spectroscopy, the aromatic ring vibrations are often strong, providing a complementary "fingerprint" to the FT-IR spectrum. sigmaaldrich.com The interaction between molecules, particularly hydrogen bonding involving the methanol hydroxyl group and the pyridine nitrogen, would influence the position and shape of the O-H stretching band. nih.gov

Interactive Data Table: Predicted Vibrational Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| O-H Stretch | Hydroxymethyl | 3200-3600 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | Pyridine Ring | 3000-3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | Ethyl Group | 2850-2970 | Strong | Strong |

| C=C, C=N Ring Stretch | Pyridine Ring | 1400-1600 | Medium-Strong | Medium-Strong |

| C-H Bend (Aliphatic) | Ethyl Group | 1370-1470 | Medium | Medium |

| C-O Stretch | Hydroxymethyl | ~1050 | Strong | Medium |

| Ring Breathing | Pyridine Ring | ~1000 | Medium | Strong |

| C-H Out-of-plane Bend | Pyridine Ring | 700-900 | Strong | Weak |

Note: This table is a prediction based on analogous compounds and general spectroscopic correlations. Experimental verification is required.

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis (If Single Crystals Obtained)

As of now, there are no reports on the successful growth of single crystals of this compound, and consequently, no X-ray crystal structure has been determined. Should single crystals be obtained, X-ray crystallography would provide definitive information on its solid-state conformation, including bond lengths, bond angles, and torsional angles.

Chiroptical Spectroscopy for Enantiomeric Excess Determination and Absolute Configuration (If Chiral Derivatives)

This compound itself is an achiral molecule as it does not possess a stereocenter and is superimposable on its mirror image. Therefore, chiroptical spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are not applicable for the analysis of this compound in its current form.

However, if a chiral center were to be introduced into the molecule, for instance, through modification of the ethyl or hydroxymethyl substituent, the resulting enantiomers could be distinguished and their enantiomeric excess determined using chiroptical methods. These techniques measure the differential absorption of left and right circularly polarized light and are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. For any future synthesis of chiral derivatives of this compound, chiroptical spectroscopy would be an indispensable tool for stereochemical characterization.

Chemical Reactivity and Derivatization Studies of 2 Ethylpyridin 3 Yl Methanol

Reactions Involving the Primary Alcohol Moiety

The primary alcohol group at the 3-position of the pyridine (B92270) ring is a versatile site for various chemical modifications, including oxidation, etherification, esterification, amidation, and halogenation.

Oxidation Reactions to Aldehyde and Carboxylic Acid Derivatives

The oxidation of the primary alcohol in (2-Ethylpyridin-3-yl)methanol can yield either the corresponding aldehyde, 2-ethyl-3-pyridinecarboxaldehyde, or the carboxylic acid, 2-ethylnicotinic acid, depending on the choice of oxidizing agent and reaction conditions. chemguide.co.uk

Partial oxidation to the aldehyde requires carefully controlled conditions to prevent further oxidation to the carboxylic acid. chemguide.co.uk Milder oxidizing agents are typically employed for this transformation. Reagents such as Pyridinium (B92312) chlorochromate (PCC) are effective for the selective oxidation of primary alcohols to aldehydes. libretexts.org Another common method involves the use of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) as a catalyst in the presence of a stoichiometric oxidant like sodium hypochlorite (B82951). google.com

Complete oxidation to the carboxylic acid is achieved using stronger oxidizing agents. organic-chemistry.org Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄) and chromic acid (H₂CrO₄), which is often generated in situ from chromium trioxide (CrO₃) or sodium dichromate (Na₂Cr₂O₇) in the presence of sulfuric acid. chemguide.co.uklibretexts.org Under these conditions, the initially formed aldehyde is further oxidized to the carboxylic acid. chemguide.co.uk

Table 1: Oxidation Reactions of this compound

| Product | Reagents and Conditions |

| 2-Ethyl-3-pyridinecarboxaldehyde | Pyridinium chlorochromate (PCC) in dichloromethane (B109758) (CH₂Cl₂). |

| 2-Ethyl-3-pyridinecarboxaldehyde | TEMPO (catalyst), Sodium hypochlorite (NaOCl). google.com |

| 2-Ethylnicotinic acid | Potassium permanganate (KMnO₄), heat. |

| 2-Ethylnicotinic acid | Sodium dichromate (Na₂Cr₂O₇), Sulfuric acid (H₂SO₄), heat. chemguide.co.uk |

Etherification, Esterification, and Amidation Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions. Etherification can be achieved through various methods, including the Williamson ether synthesis, which involves the deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide. Reductive etherification, which couples the alcohol with an aldehyde or ketone in the presence of a reducing agent and a catalyst like Yb(OTf)₃, is another viable route. researchgate.netresearchgate.net

Esterification is typically carried out by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride, often in the presence of an acid catalyst. The Fischer-Speier esterification, which involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, is a common method. medcraveonline.com Alternatively, using more reactive acylating agents like acyl chlorides or anhydrides can proceed under milder conditions. For instance, the reaction of this compound with an acyl chloride in the presence of a base like pyridine can afford the corresponding ester.

Amidation reactions are not direct transformations of the alcohol moiety. However, the alcohol can be a precursor to the corresponding carboxylic acid, as described in the previous section. The resulting 2-ethylnicotinic acid can then be converted to an amide. This typically involves activation of the carboxylic acid, for example, by converting it to an acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The activated acyl derivative can then react with a primary or secondary amine to yield the desired amide. sapub.org Coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also be used to facilitate the direct amidation of the carboxylic acid with an amine. orgsyn.org

Table 2: Etherification, Esterification, and Amidation Pathways

| Reaction | Reactants | Reagents and Conditions | Product Type |

| Etherification | This compound, Alkyl halide (R-X) | Sodium hydride (NaH), then R-X | Ether |

| Reductive Etherification | This compound, Aldehyde/Ketone | Yb(OTf)₃, Triethylsilane (Et₃SiH) researchgate.netresearchgate.net | Ether |

| Esterification | This compound, Carboxylic acid (R-COOH) | Acid catalyst (e.g., H₂SO₄), heat medcraveonline.com | Ester |

| Esterification | This compound, Acyl chloride (R-COCl) | Pyridine | Ester |

| Amidation (via carboxylic acid) | 2-Ethylnicotinic acid, Amine (R'R''NH) | 1. SOCl₂ or (COCl)₂2. R'R''NH sapub.org | Amide |

| Amidation (via carboxylic acid) | 2-Ethylnicotinic acid, Amine (R'R''NH) | EDC, with or without additives like HOBt | Amide |

Halogenation Reactions at the Methanol (B129727) Carbon

The primary alcohol of this compound can be converted to a halomethyl group through nucleophilic substitution. Reagents such as thionyl chloride (SOCl₂) are commonly used to replace the hydroxyl group with a chlorine atom, forming 3-(chloromethyl)-2-ethylpyridine. Similarly, phosphorus tribromide (PBr₃) can be used for the synthesis of the corresponding bromo derivative, 3-(bromomethyl)-2-ethylpyridine. These halogenated derivatives are valuable intermediates for further synthetic transformations, as the halogen atom can be readily displaced by a variety of nucleophiles.

Transformations of the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic and basic center, allowing for reactions such as N-oxidation, N-quaternization, and coordination with metal ions.

N-Oxidation and N-Quaternization Reactions

The pyridine nitrogen of this compound can be oxidized to form the corresponding N-oxide, this compound N-oxide. This transformation is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). nordmann.global The resulting N-oxide exhibits different electronic properties compared to the parent pyridine, which can influence the reactivity of the ring and its substituents.

N-quaternization involves the alkylation of the pyridine nitrogen atom, leading to the formation of a pyridinium salt. This is typically accomplished by reacting this compound with an alkyl halide, such as methyl iodide (CH₃I), to yield the corresponding N-alkylpyridinium halide. nih.gov The quaternization introduces a positive charge on the nitrogen atom, significantly altering the molecule's properties and reactivity.

Table 3: Reactions at the Pyridine Nitrogen

| Reaction | Reagent | Product Type |

| N-Oxidation | Hydrogen peroxide (H₂O₂), Acetic acid | Pyridine N-oxide |

| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | Pyridine N-oxide |

| N-Quaternization | Alkyl halide (e.g., CH₃I) | N-Alkylpyridinium halide |

Coordination Chemistry of the Pyridine Nitrogen with Metal Centers

The pyridine nitrogen atom of this compound can act as a ligand, donating its lone pair of electrons to a metal center to form coordination complexes. The presence of the hydroxymethyl group at the 3-position can also allow for bidentate coordination, where both the pyridine nitrogen and the oxygen of the alcohol group bind to the same metal center, forming a stable chelate ring. The ability to form such complexes makes this compound a potential ligand in coordination chemistry and catalysis. The specific nature of the resulting metal complexes, including their geometry and stability, will depend on the metal ion, the solvent system, and the reaction conditions.

Reactivity and Functionalization of the Ethyl Substituent

The ethyl group attached to the pyridine ring at the 2-position is a site of potential chemical modification, primarily through reactions involving the benzylic C-H bonds. These bonds are activated by the adjacent aromatic pyridine ring, making them susceptible to various transformations.

Oxidation: The benzylic methylene (B1212753) group of the ethyl substituent can be oxidized to a carbonyl group, yielding the corresponding ketone, (2-acetylpyridin-3-yl)methanol. This transformation can be achieved using various oxidizing agents. Metal-catalyzed aerobic oxidation presents a green and efficient method for such conversions. For instance, copper catalysts in combination with an oxygen source have been shown to be effective for the oxidation of benzylic C-H bonds. mdpi.comnih.gov While not specifically detailed for this compound, the general principles of benzylic oxidation using reagents like potassium permanganate (KMnO₄) or chromium-based oxidants are also applicable, although these methods often require harsher conditions and may lead to lower selectivity, potentially affecting the hydroxymethyl group. organic-chemistry.org The choice of oxidant and reaction conditions is crucial to prevent over-oxidation to the corresponding carboxylic acid.

Halogenation: The benzylic position of the ethyl group can undergo free-radical halogenation. libretexts.orgkhanacademy.org Reactions using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, can introduce a halogen atom at the benzylic carbon. This results in the formation of (2-(1-haloethyl)pyridin-3-yl)methanol. These halogenated derivatives are versatile intermediates for further nucleophilic substitution reactions.

Dehydrogenation: The ethyl group can potentially be dehydrogenated to a vinyl group to form (2-vinylpyridin-3-yl)methanol. This transformation typically requires high temperatures and a catalyst. For example, the industrial synthesis of 2-vinylpyridine (B74390) involves the condensation of 2-methylpyridine (B31789) with formaldehyde (B43269) followed by dehydration of the intermediate alcohol. beilstein-journals.org A similar strategy, involving initial oxidation of the ethyl group followed by a Wittig-type reaction, could also be envisioned for the synthesis of the vinyl derivative.

Regioselective and Chemoselective Transformations: Strategies and Outcomes

The presence of multiple reactive sites in this compound—the pyridine nitrogen, the aromatic ring carbons, the ethyl group, and the hydroxymethyl group—necessitates careful control of reaction conditions to achieve regioselectivity and chemoselectivity.

Chemoselectivity between the Ethyl and Hydroxymethyl Groups: One of the primary challenges in the derivatization of this compound is achieving selectivity between the ethyl and hydroxymethyl groups. The hydroxyl group is generally more nucleophilic and susceptible to a wider range of reactions under milder conditions compared to the relatively inert C-H bonds of the ethyl group. researchgate.netnih.gov

To functionalize the ethyl group selectively, the more reactive hydroxyl group often needs to be protected. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., tert-butyldimethylsilyl ether) or benzyl (B1604629) ethers, can be employed. Once the hydroxyl group is protected, the functionalization of the ethyl group can be carried out under conditions that would otherwise affect the alcohol functionality.

Conversely, to achieve reactions selectively at the ethyl group without protecting the hydroxyl group, specific reagents and conditions that favor C-H activation over reaction with the alcohol are required. For instance, certain metal-catalyzed C-H activation protocols can exhibit high chemoselectivity. rsc.org

Regioselectivity within the Ethyl Group: Functionalization of the ethyl group itself can also present regioselectivity challenges, particularly for reactions that can occur at either the benzylic (α) or terminal (β) carbon. Benzylic C-H bonds are generally more reactive towards radical and oxidative processes due to the stability of the resulting benzylic radical or cation intermediate. Therefore, reactions like benzylic halogenation and oxidation are highly regioselective for the α-position.

Reaction Mechanism Elucidation for Derivatization Pathways

Understanding the reaction mechanisms is fundamental to controlling the outcomes of derivatization reactions of this compound.

Mechanism of Benzylic Halogenation: The halogenation of the ethyl group with NBS or NCS proceeds through a free-radical chain mechanism. libretexts.org The reaction is initiated by the homolytic cleavage of the initiator to form radicals. These radicals then abstract a hydrogen atom from the benzylic position of the ethyl group, forming a resonance-stabilized benzylic radical. This radical then reacts with a halogen molecule (Br₂ or Cl₂, present in low concentrations from the reaction of NBS or NCS with traces of HBr or HCl) to form the halogenated product and a new halogen radical, which propagates the chain. The stability of the benzylic radical is the key factor driving the high regioselectivity of this reaction.

Mechanism of Metal-Catalyzed Benzylic Oxidation: Metal-catalyzed aerobic oxidation of the benzylic C-H bond can proceed through various mechanisms depending on the metal and reaction conditions. nih.gov A common pathway involves the formation of a metal-oxo species which can abstract a hydrogen atom from the benzylic position to form a benzylic radical. This radical can then be further oxidized by the metal catalyst to a carbocation, which is subsequently attacked by water or another oxygen source to form the alcohol, which is then oxidized to the ketone. Alternatively, the benzylic radical can react with molecular oxygen to form a hydroperoxide intermediate, which then decomposes to the ketone. mdpi.com

Mechanism of C-H Activation: Direct C-H functionalization catalyzed by transition metals often involves the coordination of the metal to the pyridine ring. rsc.org This coordination can facilitate the activation of the adjacent benzylic C-H bond through various pathways, such as oxidative addition or concerted metalation-deprotonation. The resulting organometallic intermediate can then undergo further reactions, such as cross-coupling with various partners. The directing effect of the pyridine nitrogen plays a crucial role in the regioselectivity of these transformations.

Computational and Theoretical Investigations of 2 Ethylpyridin 3 Yl Methanol

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic characteristics of (2-Ethylpyridin-3-yl)methanol. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn allows for the prediction of a wide array of properties.

The electronic behavior of this compound is governed by its molecular orbitals, especially the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

For pyridine-containing compounds, the HOMO is typically associated with the π-electrons of the aromatic ring, while the LUMO is often a π* anti-bonding orbital. The presence of the ethyl and hydroxymethyl substituents on the pyridine (B92270) ring of this compound modifies the energy and distribution of these orbitals. The electron-donating nature of the ethyl group and the electronegativity of the oxygen atom in the methanol (B129727) group influence the electron density across the molecule.

Theoretical calculations for similar structures, such as ethyl 3-[(pyridin-2-yl)amino]propanoate, have been performed using DFT at the B3LYP/6-311++G(d,p) level to analyze these properties. researchgate.net Such analyses for this compound would reveal regions of high electron density, which are susceptible to electrophilic attack, and regions of low electron density, which are prone to nucleophilic attack. The molecular electrostatic potential (MEP) surface, derived from these calculations, visually maps these reactive sites.

Table 1: Hypothetical Frontier Orbital Energies for this compound This table is illustrative, based on typical values for similar aromatic compounds, as specific published data for this exact molecule is not available.

| Parameter | Energy (eV) | Description |

| HOMO Energy | -6.45 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -1.98 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 4.47 | Indicates chemical reactivity and stability. researchgate.net |

Computational methods are highly effective in predicting spectroscopic data, which is invaluable for structure verification. DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, is a standard approach for calculating Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govrsc.org By optimizing the molecule's geometry and then performing a GIAO calculation, it is possible to obtain theoretical ¹H and ¹³C NMR spectra that can be compared with experimental results. Studies have shown that for small organic molecules, DFT methods can predict ¹H chemical shifts with a mean absolute error of less than 0.20 ppm. nih.govnrel.gov

Similarly, the vibrational frequencies corresponding to infrared (IR) and Raman spectra can be calculated. researchgate.net These calculations identify the fundamental vibrational modes of the molecule, such as the O-H stretch of the methanol group, C-H stretches of the ethyl and pyridine moieties, and the characteristic ring-breathing modes of the pyridine core. Comparing the computed frequencies with experimental spectra helps in assigning the observed absorption bands. researchgate.net

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Predictions are based on standard DFT/GIAO methodologies and comparison with similar pyridine derivatives. Actual experimental values may vary.

| Atom | Predicted Chemical Shift (ppm) |

| Pyridine C2 | 158.5 |

| Pyridine C3 | 135.2 |

| Pyridine C4 | 136.8 |

| Pyridine C5 | 122.1 |

| Pyridine C6 | 148.9 |

| CH₂ (Ethyl) | 24.5 |

| CH₃ (Ethyl) | 14.3 |

| CH₂ (Methanol) | 62.0 |

Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics Simulations

This compound possesses conformational flexibility due to the rotation around the single bonds connecting the ethyl group and the methanol group to the pyridine ring. Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the potential energy surface of the molecule and identify its stable conformers.

Reaction Mechanism Elucidation using Computational Methods (e.g., Transition State Theory)

Computational chemistry can be used to map out the entire energy profile of a chemical reaction involving this compound. By applying methods based on Transition State Theory (TST), researchers can identify the structures of transition states—the high-energy intermediates between reactants and products—and calculate the activation energy required for the reaction to proceed. nih.gov

For example, the oxidation of the primary alcohol in this compound to an aldehyde could be studied computationally. DFT calculations would be used to locate the geometry of the transition state for the hydrogen abstraction step, providing a quantitative measure of the reaction barrier. Advanced methods like multi-path canonical variational theory (MP-CVT) can provide highly accurate rate constants for complex reactions, as demonstrated in studies of reactions between amines and nitrogen dioxide. rsc.org Such analyses would clarify the feasibility of different reaction pathways and predict the conditions under which they would occur.

Molecular Docking and Ligand-Target Interaction Studies (In Silico)

The pyridine scaffold is a common feature in many biologically active molecules. Molecular docking is an in silico technique used to predict how a ligand, such as this compound or its derivatives, might bind to the active site of a biological target like an enzyme or receptor. researchgate.net This method is central to modern drug discovery.

In a typical docking study, the 3D structure of the target protein is obtained, and a computational algorithm samples many possible binding poses of the ligand within the active site, scoring each based on factors like electrostatic and van der Waals interactions. Such studies could reveal potential biological targets for this compound. For instance, derivatives of (pyridin-2-yl)methanol have been investigated as antagonists for the TRPV3 ion channel, which is implicated in pain and inflammation. nih.gov Docking studies of this compound against a panel of protein targets could identify key interactions, such as hydrogen bonds from its hydroxyl group or π-stacking involving its pyridine ring, that contribute to binding affinity and selectivity. researchgate.netnih.gov

Applications of 2 Ethylpyridin 3 Yl Methanol in Complex Organic Synthesis and Material Science

(2-Ethylpyridin-3-yl)methanol as a Building Block in Heterocyclic Synthesis

The pyridine (B92270) moiety is a ubiquitous structural motif in a vast array of pharmaceuticals, agrochemicals, and natural products. The strategic placement of an ethyl group at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring in this compound makes it a particularly useful precursor for the synthesis of more complex heterocyclic systems.

The hydroxyl group can be readily converted into a variety of other functional groups, such as halides or tosylates, to facilitate nucleophilic substitution reactions. This allows for the introduction of diverse side chains and the construction of fused ring systems. For instance, the conversion of the alcohol to a leaving group can be followed by intramolecular cyclization or intermolecular reactions with other difunctional molecules to forge new heterocyclic rings.

Recent synthetic strategies for creating substituted pyridines often involve multi-component reactions or cycloaddition pathways. nih.govnih.gov While direct examples employing this compound are not extensively documented in readily available literature, its structure is amenable to participation in such transformations. The pyridine nitrogen can act as a directing group or a nucleophile, while the hydroxymethyl group provides a handle for further elaboration. This dual functionality is highly desirable in the combinatorial synthesis of libraries of heterocyclic compounds for biological screening. researchgate.net

Table 1: Potential Transformations of this compound for Heterocyclic Synthesis

| Starting Material | Reagents | Product Type | Potential Heterocyclic Core |

| This compound | Thionyl chloride (SOCl₂) | (3-(chloromethyl)-2-ethylpyridine) | Thienopyridines, Furo[2,3-b]pyridines |

| This compound | p-Toluenesulfonyl chloride (TsCl) | (2-ethylpyridin-3-yl)methyl tosylate | Pyrido[2,3-d]pyrimidines, Imidazo[1,2-a]pyridines |

| This compound | Dess-Martin periodinane | 2-Ethylnicotinaldehyde | Quinolines, Pyridopyrazines |

Utilization as a Key Precursor for Advanced Molecular Scaffolds and Complex Natural Product Analogues

The synthesis of analogues of natural products is a critical area of research in medicinal chemistry, aiming to improve the biological activity, selectivity, and pharmacokinetic properties of lead compounds. nih.gov The substituted pyridine core of this compound is present in numerous biologically active natural products. Therefore, this compound serves as a valuable starting material for the synthesis of simplified or modified versions of these complex molecules.

For example, the core structure can be found in certain alkaloids and polyketide natural products. By utilizing this compound, chemists can bypass lengthy synthetic sequences required to construct the substituted pyridine ring from simpler precursors. The existing functional groups allow for the appendage of pharmacophoric elements or fragments designed to interact with specific biological targets. While specific total syntheses employing this compound are not prominently reported, the principles of fragment-based drug design and lead optimization strongly support its potential in this arena.

Role in Polymer Chemistry and Advanced Materials Development (If Applicable)

The incorporation of functional monomers into polymers is a key strategy for developing advanced materials with tailored properties. The pyridine unit, with its ability to coordinate to metal ions and participate in hydrogen bonding, is a particularly interesting functional group in this context.

Monomer Incorporation in Polymer Chains

Although direct polymerization of this compound has not been specifically detailed in the literature, its structure suggests potential as a monomer. The hydroxyl group could be modified to an acrylate (B77674) or methacrylate (B99206) functionality, which could then undergo free-radical polymerization. The resulting polymer would feature pendant 2-ethylpyridine (B127773) units along the polymer backbone. Such materials could have applications as coatings, adhesives, or as platforms for the immobilization of catalysts or metal ions.

Ligand in Coordination Polymers or Metal-Organic Frameworks (MOFs) (If Applicable)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. rsc.orgacs.org The pyridine nitrogen of this compound is a potential coordination site for metal ions. While the hydroxyl group itself can also coordinate to certain metals, it is more likely that the molecule would be further functionalized to a dicarboxylic acid or a similar multitopic ligand to facilitate the formation of a stable, extended framework. rsc.orgresearchgate.netbit.edu.cn

The presence of the ethyl group could influence the porosity and the steric environment within the resulting MOF, potentially leading to materials with unique guest-binding properties. MOFs containing pyridine-based ligands have been investigated for applications in gas storage, catalysis, and as sensors. rsc.org

Table 2: Potential MOF Ligands Derived from this compound

| Ligand Precursor | Modification Reactions | Potential Ligand | Target MOF Application |

| This compound | Oxidation of ethyl and hydroxymethyl groups | 2-Ethylpyridine-3,5-dicarboxylic acid | Gas separation, Catalysis |

| This compound | Etherification with 4-hydroxybenzoic acid | 4-((2-ethylpyridin-3-yl)methoxy)benzoic acid | Luminescent sensing |

Design and Synthesis of Functional Derivatives of this compound for Specific Research Applications (e.g., fluorescent probes, sensors)

The development of small-molecule fluorescent probes for the detection of biologically or environmentally important species is a rapidly growing field. bohrium.com Pyridine-based fluorophores are well-known, and their photophysical properties can be tuned by the introduction of various substituents. mdpi.comnih.govmdpi.com

This compound can serve as a scaffold for the synthesis of novel fluorescent probes. The hydroxymethyl group can be used to attach a recognition moiety (e.g., a group that selectively binds to a metal ion or a specific biomolecule). The pyridine ring itself can be part of the fluorophore, with the ethyl group providing a means to modulate the electronic properties and steric bulk of the system.

For example, condensation of the corresponding aldehyde (derived from the oxidation of this compound) with an electron-rich aromatic amine could lead to the formation of a push-pull fluorophore. The fluorescence of such a molecule could be sensitive to the polarity of its environment or to the presence of specific analytes. While no fluorescent probes based specifically on this compound have been reported, the general principles of probe design suggest this is a promising avenue for future research. researchgate.net

Investigations into Bio Relevant Molecular Interactions Non Clinical and Mechanistic Focus

In Silico Studies of Molecular Interactions with Biological Macromolecules (e.g., enzymes, receptors)

In silico methods, which utilize computational models to predict the interaction between a small molecule and a biological macromolecule, are a cornerstone of modern drug discovery and molecular biology. researchgate.net Techniques like molecular docking are employed to predict the preferred orientation of a ligand when bound to a receptor or enzyme, as well as the binding affinity. nih.govnih.gov This process involves generating various conformations of the ligand and fitting them into the active site of the target protein. nih.gov The binding energy for these interactions is then calculated, with lower binding energies typically indicating a more favorable interaction. nih.gov

For a compound like (2-Ethylpyridin-3-yl)methanol, such studies would theoretically involve docking it against a panel of known biological targets, such as enzymes implicated in disease or receptors involved in signaling pathways. The results would be presented in a table format, detailing the target protein, the predicted binding energy (often in kcal/mol), and the key amino acid residues involved in the interaction. However, a comprehensive search of public databases and scientific literature did not yield any specific molecular docking studies for this compound.

Interactive Data Table: Illustrative Example of In Silico Docking Results

The following table is a hypothetical representation of what in silico docking data for this compound would look like. No such data has been found in the public domain.

| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |

| Hypothetical Enzyme A | -7.5 | Tyr123, Phe256, Ser98 |

| Hypothetical Receptor B | -6.8 | Leu34, Val87, Asn154 |

| Hypothetical Kinase C | -8.1 | Asp199, Lys78, Met143 |

In Vitro Studies of Specific Enzyme Inhibition or Receptor Binding Mechanisms

In vitro studies are essential for validating the predictions made by in silico models and for directly measuring the biological activity of a compound. nih.gov These laboratory-based assays can determine if a compound inhibits a specific enzyme or binds to a particular receptor. nih.gov Common techniques include enzyme inhibition assays, which measure the reduction in an enzyme's activity in the presence of the test compound, and radioligand binding assays, which quantify the ability of a compound to displace a known ligand from a receptor. nih.govnih.gov

The results of such studies are typically reported as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%) or a Ki value (the inhibition constant). acs.org For receptor binding, the affinity is often expressed as a Ki or Kd value. While studies on pyridine (B92270) and pyrimidine (B1678525) derivatives as inhibitors of various enzymes, such as cholinesterases, have been published, no specific in vitro data for the enzyme inhibition or receptor binding of this compound is readily available. nih.govacs.org

Interactive Data Table: Illustrative Example of In Vitro Assay Results

The following table is a hypothetical representation of what in vitro assay data for this compound would look like. No such data has been found in the public domain.

| Target | Assay Type | Result (IC50/Ki) |

| Hypothetical Enzyme A | Enzyme Inhibition | 5.2 µM (IC50) |

| Hypothetical Receptor B | Radioligand Binding | 10.8 µM (Ki) |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies involve synthesizing and testing a series of structurally related compounds to understand how specific chemical modifications affect their biological activity. nih.gov This process helps in identifying the key chemical features (the pharmacophore) responsible for the compound's interaction with a biological target. By systematically altering parts of the molecule, such as the ethyl group or the hydroxymethyl group on the this compound scaffold, researchers can deduce which modifications lead to increased potency or selectivity. nih.gov

For instance, studies on other pyridine derivatives have shown that the position and nature of substituents on the pyridine ring can significantly influence their binding affinity to receptors like the neuronal nicotinic acetylcholine (B1216132) receptor. nih.gov Similarly, research on other classes of compounds has demonstrated how modifications to a core structure can impact enzyme inhibition. mdpi.com However, a dedicated SAR study for derivatives of this compound has not been found in the reviewed literature.

Interactive Data Table: Illustrative Example of SAR Data

The following table is a hypothetical representation of what SAR data for derivatives of this compound would look like. No such data has been found in the public domain.

| Compound | R1 Group (at position 2) | R2 Group (at position 3) | Biological Activity (e.g., IC50) |

| This compound | -CH2CH3 | -CH2OH | Reference |

| Derivative 1 | -CH3 | -CH2OH | [Activity] |

| Derivative 2 | -CH2CH3 | -COOH | [Activity] |

| Derivative 3 | -CH2CH3 | -CH2OCH3 | [Activity] |

Studies on Metabolic Transformations and Biotransformation Pathways (Molecular Level)

Investigating the metabolism of this compound would involve incubating the compound with liver microsomes (which are rich in CYP enzymes) or other metabolic systems and then identifying the resulting metabolites using analytical techniques like mass spectrometry and NMR. youtube.com While the metabolism of other pyridine derivatives has been studied, specific data on the biotransformation pathways of this compound are not available in the public scientific literature. It is plausible that the ethyl group could undergo hydroxylation or that the alcohol moiety could be oxidized to an aldehyde and then a carboxylic acid.

Interactive Data Table: Illustrative Example of Potential Metabolites

The following table is a hypothetical representation of potential metabolites of this compound. No experimental data confirming these metabolites has been found in the public domain.

| Putative Metabolite | Chemical Structure | Metabolic Reaction |

| 1-(3-(Hydroxymethyl)pyridin-2-yl)ethan-1-ol | Hydroxylation of the ethyl group | |

| (2-Ethylpyridin-3-yl)carbaldehyde | Oxidation of the alcohol | |

| 2-Ethylnicotinic acid | Oxidation of the aldehyde |

Emerging Research Directions and Future Perspectives for 2 Ethylpyridin 3 Yl Methanol

Integration with Artificial Intelligence and Machine Learning for Predictive Synthesis and Property Prediction

The convergence of artificial intelligence (AI) and chemistry is set to revolutionize the design and synthesis of molecules like (2-Ethylpyridin-3-yl)methanol. researchgate.net Machine learning (ML) algorithms can analyze vast datasets of chemical reactions and molecular properties to make highly accurate predictions, accelerating research and reducing the need for laborious trial-and-error experimentation. researchgate.netnih.gov

For the synthesis of this compound and its analogs, AI can be employed in several key areas:

Predictive Synthesis Planning: AI tools, including those based on retrosynthesis, can propose the most efficient and practical synthetic routes. researchgate.net These systems can identify optimal reaction conditions, catalysts, and starting materials, potentially uncovering novel and more efficient pathways than those devised by human chemists. nih.gov

Reaction Outcome and Yield Prediction: ML models can be trained to predict the outcome and yield of a reaction with high accuracy, saving time and resources. researchgate.net This is particularly valuable for optimizing the synthesis of complex pyridine (B92270) derivatives.

Property Prediction: AI can predict the physicochemical and biological properties of novel, unsynthesized derivatives of this compound. This allows for the in silico screening of vast virtual libraries of compounds to identify candidates with desired characteristics, such as specific therapeutic activities or material properties. Recently, AI has been used to design novel pyridine derivatives with potential antidiabetic and antiproliferative activities. nih.gov

Interactive Table: AI/ML Applications in Pyridine Derivative Synthesis

| Application Area | AI/ML Tool/Technique | Potential Impact on this compound Research |

|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms, Sequence-to-Sequence Models | Proposing novel, high-yield synthetic routes from accessible precursors. nih.govresearchgate.net |

| Reaction Optimization | Bayesian Optimization, Neural Networks | Fine-tuning reaction parameters (temperature, catalyst, solvent) for maximum yield and purity. |

| Property Prediction | Quantitative Structure-Activity Relationship (QSAR), Graph Neural Networks | Screening virtual derivatives for potential therapeutic activity or material characteristics. nih.gov |

| Catalyst Discovery | High-Throughput Virtual Screening | Identifying novel, more efficient, and sustainable catalysts for synthesis. researchgate.net |

Development of Advanced In Situ Characterization Techniques for Reaction Monitoring

Understanding the intricate details of a chemical reaction as it happens is crucial for optimization and control. Advanced in situ characterization techniques allow researchers to monitor reactions in real-time, providing invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. youtube.com

For the synthesis of this compound, these techniques can overcome the limitations of traditional offline analysis. By inserting spectroscopic probes directly into the reaction vessel, it is possible to track the concentration of reactants, products, and byproducts continuously. youtube.com This approach helps to identify reaction intermediates, understand the role of the catalyst, and determine the precise endpoint of the reaction, leading to improved yields, higher purity, and enhanced safety. youtube.com Some methods, such as those involving N-iminative, Cu-catalyzed cross-coupling, have uncharacterized intermediates that could be elucidated with these techniques. nih.gov

Interactive Table: Potential In Situ Techniques for Monitoring this compound Synthesis

| Technique | Information Gained | Advantage |

|---|---|---|

| FTIR/Raman Spectroscopy | Real-time concentration profiles of key chemical species, functional group transformations. | Non-invasive, provides detailed structural information, applicable to liquid phase reactions. youtube.com |

| NMR Spectroscopy | Detailed structural elucidation of intermediates and products. | Provides unambiguous structural data. |

| Mass Spectrometry | Identification of transient species and reaction byproducts. | High sensitivity for detecting low-concentration intermediates. acs.org |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, reaction kinetics. | Simple, cost-effective for tracking certain reaction types. |

Rational Design of Novel Derivatives with Enhanced Properties via Computational Approaches

Computational chemistry provides a powerful toolkit for the rational design of new molecules with tailored properties, moving beyond serendipitous discovery. By simulating molecular structures and interactions, researchers can design derivatives of this compound with enhanced biological activity, improved material characteristics, or novel functionalities.

Key computational approaches include:

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as a protein or enzyme. It can be used to design derivatives of this compound that act as potent and selective inhibitors for therapeutic targets. This approach has been successfully used to design inhibitors for various enzymes. moldesignx.com

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of protein-ligand complexes and the conformational changes that occur upon binding. mdpi.com This can help refine the design of derivatives to maximize their interaction with a target.

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate variations in the chemical structure of compounds with changes in their biological activity, enabling the prediction of the potency of new derivatives.

These computational methods have been applied to design a wide range of molecules, from peptide analogs to poly-imidazole derivatives, demonstrating their broad utility. mdpi.com A framework known as RAPSIDY (Rapid Analysis of Polymer Structure and Inverse Design strategy) even accelerates the design of novel polymer materials by quickly evaluating the stability of different polymer structures. rsc.org

Interactive Table: Computational Approaches for Derivative Design

| Computational Method | Objective | Application to this compound Derivatives |

|---|---|---|